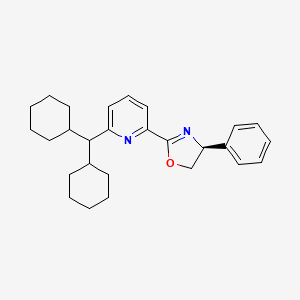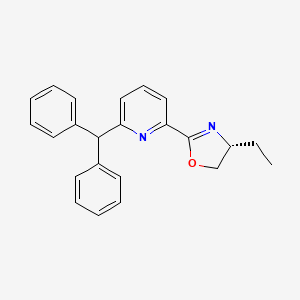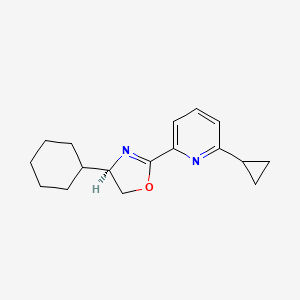![molecular formula C22H15N3O B8239425 (3aS,8aR)-2-(1,10-Phenanthrolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8239425.png)
(3aS,8aR)-2-(1,10-Phenanthrolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aS,8aR)-2-(1,10-Phenanthrolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a complex organic compound that features a unique combination of phenanthroline and indeno[1,2-d]oxazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,8aR)-2-(1,10-Phenanthrolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Phenanthroline Moiety: Starting from a suitable precursor, such as 1,10-phenanthroline, various functional groups can be introduced through substitution reactions.
Construction of the Indeno[1,2-d]oxazole Core: This step may involve cyclization reactions to form the indeno[1,2-d]oxazole structure.
Coupling Reactions: The final step often involves coupling the phenanthroline and indeno[1,2-d]oxazole units under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for such complex organic compounds typically involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using efficient catalysts to speed up reactions.
Purification: Employing techniques like chromatography to purify the final product.
Scalability: Ensuring the process can be scaled up from laboratory to industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
(3aS,8aR)-2-(1,10-Phenanthrolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: The phenanthroline moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in coordination complexes used in catalytic reactions.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Biology and Medicine
Drug Development:
Biological Probes: Used in research to study biological processes.
Industry
Sensors: Development of chemical sensors for detecting specific substances.
Electronics: Potential use in organic electronic devices.
Mécanisme D'action
The mechanism by which (3aS,8aR)-2-(1,10-Phenanthrolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole exerts its effects depends on its specific application. In catalysis, it may act as a ligand that stabilizes transition states. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Phenanthroline: A simpler compound that shares the phenanthroline moiety.
Indeno[1,2-d]oxazole: The core structure without the phenanthroline unit.
Uniqueness
(3aS,8aR)-2-(1,10-Phenanthrolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is unique due to its combination of two distinct moieties, which may confer unique chemical and physical properties not found in simpler analogs.
Propriétés
IUPAC Name |
(3aR,8bS)-2-(1,10-phenanthrolin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O/c1-2-6-16-15(4-1)12-18-21(16)25-22(26-18)17-10-9-14-8-7-13-5-3-11-23-19(13)20(14)24-17/h1-11,18,21H,12H2/t18-,21+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAHKDAKTNXOOZ-NQIIRXRSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC5=C(C=CC6=C5N=CC=C6)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=NC5=C(C=CC6=C5N=CC=C6)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














